Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate
Description
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate (CAS: 400715-69-7) is an oxazole-based heterocyclic compound featuring a 3-chlorophenyl substituent at the 5-position of the oxazole ring and an ethyl ester group at the 2-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting viral proteases or kinase inhibitors . Its purity is typically reported as 95% in commercial catalogs, with applications in high-throughput screening and structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
ethyl 5-(3-chlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKMSXIMRSCPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base, followed by cyclization with an amine to form the oxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid or aldehyde groups, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical parameters for Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate and its analogs, emphasizing substituent effects, synthetic yields, and physicochemical properties:
Key Observations :
Substituent Position and Electronic Effects :
- The 3-chlorophenyl group in the target compound provides moderate steric hindrance and electron-withdrawing effects, enhancing electrophilicity at the oxazole core. In contrast, the 4-chlorophenyl isomer (CAS: 127919-28-2) exhibits higher purity (98%) due to optimized crystallization conditions .
- Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate (from ) demonstrates lower synthetic yield (18%) compared to the target compound, likely due to competing side reactions in iodine-mediated cyclization .
Functional Group Impact :
- Ethyl 2-chlorooxazole-5-carboxylate (CAS: 862599-47-1) introduces a chlorine at C2, increasing electrophilicity for nucleophilic aromatic substitution, whereas the target compound’s chlorine at the phenyl ring primarily influences π-π stacking in biological targets .
- The dihydroisoxazole derivative (CAS: 1418287-34-9) incorporates a saturated ring, reducing planarity and altering binding kinetics compared to the fully aromatic oxazole .
Biological Relevance :
- While the target compound lacks direct bioactivity data in the provided evidence, analogs like (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)oxazole-2-carboxamide (Compound 15 in ) show potent activity as covalent inhibitors of Chikungunya virus protease (IC₅₀ < 1 µM), highlighting the importance of the oxazole-carboxylate scaffold in drug design .
Biological Activity
Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate is an organic compound characterized by its oxazole ring structure, which contains nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, although comprehensive studies detailing its specific mechanisms of action remain limited.
- Molecular Formula : C12H10ClN1O3
- Molecular Weight : 251.67 g/mol
- Structure : The compound features a chlorophenyl group at the 5-position of the oxazole ring and an ethyl ester at the 2-carboxylate position, which contributes to its unique chemical properties and potential biological activities.
Currently, there is no definitive scientific literature describing the specific mechanism of action for this compound. However, preliminary studies suggest that it may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Understanding these interactions is crucial for elucidating its pharmacological profile and guiding future drug design efforts.
Comparative Analysis with Similar Compounds
This compound can be compared with other oxazole derivatives known for their biological activities:
| Compound Name | Biological Activity |
|---|---|
| 2-Methoxy-5-chlorobenzo[d]oxazole | Excellent antibacterial activity |
| 2-Ethoxybenzo[d]oxazole | Significant antifungal activity |
| 2-Methoxybenzo[d]oxazole | Noted for antifungal properties |
The unique substitution pattern of this compound imparts distinct chemical and biological properties that may differentiate it from these similar compounds.
Research Findings
Although direct studies on this compound are scarce, research on related oxazole derivatives provides insights into potential biological activities:
- Cytotoxicity Studies : Some oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and melanoma (MEL-8). These studies indicate that modifications in the oxazole structure can lead to enhanced biological potency .
- Inflammatory Pathways : Compounds similar to this compound have shown interactions with inflammatory pathways, suggesting potential anti-inflammatory properties that warrant further investigation.
- Apoptosis Induction : Certain oxazole derivatives have been identified as inducers of apoptosis in cancer cells, acting in a dose-dependent manner. This aspect is critical for evaluating the therapeutic potential of this compound in oncology .
Case Studies
While specific case studies on this compound are not available, analogous compounds have been studied extensively:
- A study on similar oxazole derivatives revealed significant cytotoxic activity against leukemia cell lines, indicating that structural modifications can lead to enhanced efficacy against cancer .
- Another investigation highlighted the ability of certain oxazoles to inhibit key enzymes involved in cancer progression, suggesting a pathway through which this compound may exert its effects .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-(3-chlorophenyl)oxazole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves iodine-mediated cyclization of ethyl 2-isocyanoacetate with a substituted acetophenone derivative. For example, in analogous oxazole carboxylate syntheses (e.g., Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate), DMSO is used as a solvent with iodine (2.0 eq.) at 130°C for 2 hours. Post-reaction, quenching with Na₂S₂O₃ solution removes excess iodine, followed by EtOAc extraction and combiflash purification (10–15% EtOAc in hexane). Yield optimization requires precise stoichiometric control of iodine and monitoring reaction time to avoid over-oxidation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : and NMR (e.g., DMSO-d₆) identify substituent patterns, such as the meta-chlorophenyl group and ester functionalities. Coupling constants (e.g., J = 8.0 Hz for aromatic protons) confirm spatial arrangements .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. Disorder in the chlorophenyl ring can be addressed using least-squares minimization and thermal parameter adjustments .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z for [M+H]) .
Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Cell Viability Assays : Use cancer cell lines (e.g., Molt-4, HL-60TB) to measure IC₅₀ values via MTT or resazurin assays. Compare against reference compounds (e.g., monastrol) to assess potency .
- Enzyme Inhibition Studies : Screen against kinases or proteases using fluorogenic substrates. Monitor activity via fluorescence plate readers .
- Solubility and Stability Tests : Perform HPLC under physiological conditions (pH 7.4, 37°C) to evaluate degradation profiles .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the oxazole ring’s electron-deficient nature may drive interactions with ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : Simulate binding to targets like kinesin-5, using docking software (e.g., AutoDock Vina). Analyze hydrogen bonding and hydrophobic interactions with residues (e.g., Glu116, Lys117) .
- QSAR Modeling : Corrogate substituent effects (e.g., chlorine position) on bioactivity. Meta-chlorophenyl derivatives show enhanced lipophilicity (clogP ~2.5) compared to para-substituted analogs .
Q. What strategies resolve contradictions in biological activity data observed for this compound across different assay systems?
Methodological Answer:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For instance, HL-60TB cells may show sensitivity shifts beyond passage 20 .
- Metabolite Profiling : Use LC-MS to identify active metabolites in hepatic microsomes. Ester hydrolysis to the carboxylic acid derivative can alter activity .
- Orthogonal Validation : Confirm results via SPR (surface plasmon resonance) for binding affinity or transcriptomic analysis to identify off-target effects .
Q. How does the chlorophenyl substituent position (ortho, meta, para) influence the electronic properties and bioactivity of oxazole carboxylate derivatives?
Methodological Answer:
| Substituent Position | Electronic Effect (Hammett σ) | Lipophilicity (clogP) | Bioactivity Trend (IC₅₀) |
|---|---|---|---|
| Meta (3-chloro) | Moderate electron withdrawal | 2.3–2.5 | 56–80 nM (HL-60TB/Molt-4) |
| Para (4-chloro) | Strong electron withdrawal | 2.7–3.0 | Reduced potency |
| Ortho (2-chloro) | Steric hindrance | 2.1–2.3 | Variable activity |
Meta-substitution balances electronic and steric effects, enhancing target engagement. Para-chloro increases lipophilicity but may disrupt binding geometry .
Q. What crystallographic refinement techniques using SHELX are recommended for resolving disorder in this compound crystals?
Methodological Answer:
- Disorder Modeling : Split the chlorophenyl ring into two orientations (PART 1/2) with occupancy factors refined via free variables in SHELXL .
- Thermal Ellipsoid Analysis : Use ISOR and DELU restraints to mitigate anisotropic displacement artifacts.
- Twinned Data Refinement : For non-merohedral twinning, apply TWIN and BASF commands. Validate with Rint < 0.05 and CC½ > 0.90 .
Q. What are the critical parameters to monitor during the hydrolysis of this compound to its carboxylic acid derivative?
Methodological Answer:
- Reagent Selection : Use LiOH/THF/H₂O (1:3 ratio) for controlled hydrolysis. Avoid strong acids to prevent oxazole ring degradation .
- Reaction Monitoring : Track pH (maintain 10–12) and use TLC (silica, EtOAc/hexane 1:1) to detect ester consumption (Rf ~0.6 → 0.2).
- Purification : Acidify to pH 2–3 with HCl, extract with DCM, and recrystallize from ethanol/water (yield ~64%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
